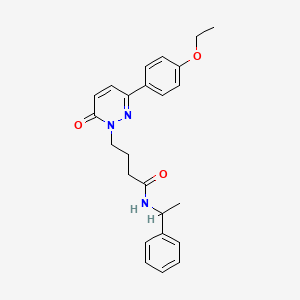
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide
Übersicht
Beschreibung
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide, also known as EPB-311, is a novel compound that has gained interest in the scientific community due to its potential therapeutic effects. It belongs to the class of pyridazinone derivatives and has been shown to have promising results in various laboratory experiments.
Wirkmechanismus
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and angiogenic processes. It also activates certain signaling pathways that are involved in the regulation of cell growth and survival. These mechanisms of action make 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide a potential candidate for the treatment of various inflammatory and cancer-related diseases.
Biochemical and physiological effects:
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body. It also inhibits the formation of new blood vessels, which is important in the treatment of cancer. Additionally, 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide in lab experiments is that it has been shown to have low toxicity levels. This means that it can be used in higher concentrations without causing harm to cells. However, one of the limitations of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For research could include investigating its effects on other signaling pathways and enzymes, as well as exploring its potential use in combination with other drugs. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has been found to have neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-30-21-13-11-20(12-14-21)22-15-16-24(29)27(26-22)17-7-10-23(28)25-18(2)19-8-5-4-6-9-19/h4-6,8-9,11-16,18H,3,7,10,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSMKGIOSQGACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3311409.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B3311415.png)
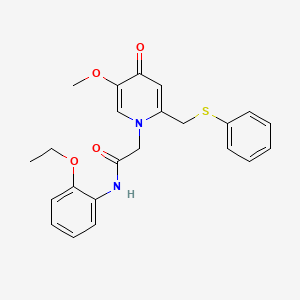
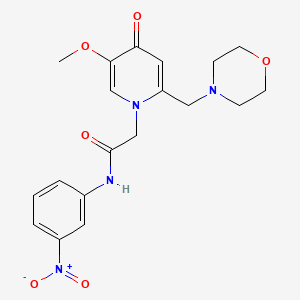
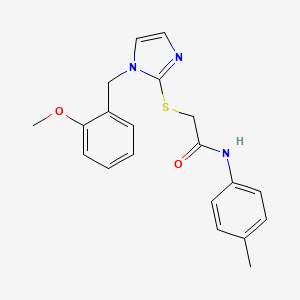
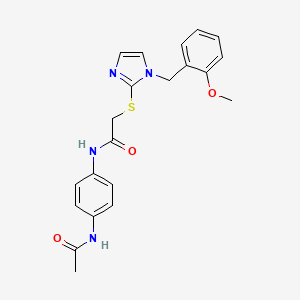
![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B3311465.png)
![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B3311478.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311479.png)

![N-(4-acetylphenyl)-2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3311493.png)
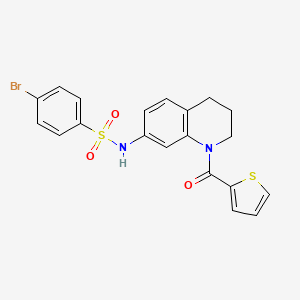
![5-(3,5-dimethoxybenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3311510.png)
![3,4-diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B3311521.png)